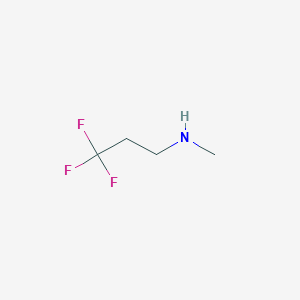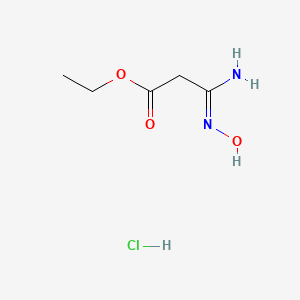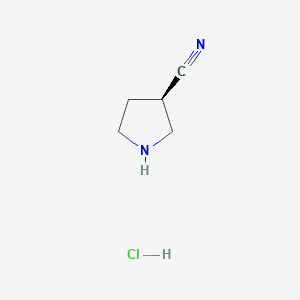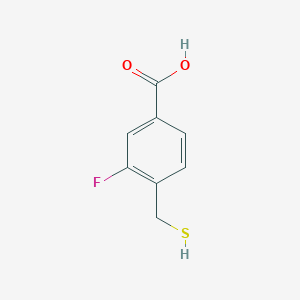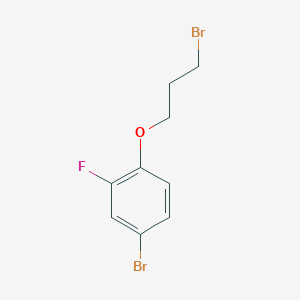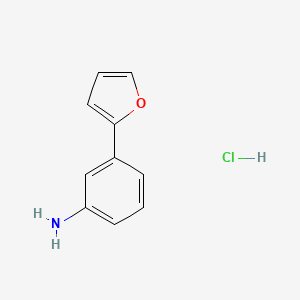
3-(呋喃-2-基)苯胺盐酸盐
描述
“3-(Furan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H10ClNO . It is a derivative of aniline and furan. Aniline is an organic compound with the formula C6H5NH2, and furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “3-(Furan-2-yl)aniline hydrochloride” consists of a furan ring attached to an aniline group via a carbon atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The aniline group consists of a benzene ring attached to an amine group (-NH2) .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(Furan-2-yl)aniline hydrochloride” include a molecular weight of 195.65 . Other properties such as solubility, lipophilicity, and bioavailability score are not explicitly mentioned for this compound in the retrieved sources.科学研究应用
1. 合成新衍生物
3-(呋喃-2-基)苯胺盐酸盐用于合成新的化合物。例如,它参与了席夫碱和噁唑啉衍生物的形成,这些化合物使用各种分析技术进行表征,如傅立叶变换红外光谱和质谱(Jirjees, 2022)。
2. 腐蚀抑制
这种化合物在腐蚀抑制方面有应用。一项研究表明它可用作盐酸中铜腐蚀的抑制剂,表明其在材料科学和工程中的潜力(Issaadi, Douadi, Chafaa, 2014)。
3. 呋喃-2-酮合成
3-(呋喃-2-基)苯胺盐酸盐还用于合成呋喃-2-酮化合物,这些化合物在天然产物和药物研究中具有重要意义(Briel, Askar, Ortwein, Unverferth, 2009)。
4. 药理学研究
在药理学中,这种化合物用于创造新的衍生物,用于测试抗抑郁和抗焦虑活性,展示了它在药物发现和行为研究中的相关性(Kumar, Chawla, Akhtar, Sahu, Rathore, Sahu, 2017)。
5. 有机合成方法的发展
它在开发有机合成新方法中发挥作用,例如创建螺环呋喃-3(2H)-亚胺衍生物,突显了它在推进合成化学技术方面的重要性(Rasras, Shehadi, Younes, Jaradat, AlQawasmeh, 2021)。
作用机制
Target of Action
Furan derivatives have been known to interact with various biological targets, contributing to their diverse range of therapeutic effects .
Mode of Action
Furan derivatives are known to undergo various chemical reactions, which could potentially influence their interaction with biological targets .
Biochemical Pathways
Furan derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives have been associated with a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-(Furan-2-yl)aniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 3-(Furan-2-yl)aniline hydrochloride can bind to specific receptors on cell membranes, influencing signal transduction pathways . These interactions highlight the compound’s potential as a therapeutic agent and its importance in biochemical research.
Cellular Effects
The effects of 3-(Furan-2-yl)aniline hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 3-(Furan-2-yl)aniline hydrochloride can induce apoptosis by activating specific signaling cascades . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation . These cellular effects underscore the compound’s potential in cancer therapy and other medical applications.
Molecular Mechanism
At the molecular level, 3-(Furan-2-yl)aniline hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, 3-(Furan-2-yl)aniline hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the compound’s therapeutic potential and its role in biochemical research.
Temporal Effects in Laboratory Settings
The effects of 3-(Furan-2-yl)aniline hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro studies, 3-(Furan-2-yl)aniline hydrochloride has been shown to maintain its activity for extended periods, making it suitable for long-term experiments . In in vivo studies, the compound’s degradation can lead to reduced efficacy over time . Understanding these temporal effects is essential for optimizing the use of 3-(Furan-2-yl)aniline hydrochloride in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Furan-2-yl)aniline hydrochloride vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects without causing significant toxicity . At high doses, 3-(Furan-2-yl)aniline hydrochloride can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
3-(Furan-2-yl)aniline hydrochloride is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of 3-(Furan-2-yl)aniline hydrochloride is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-(Furan-2-yl)aniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, 3-(Furan-2-yl)aniline hydrochloride can bind to plasma proteins, influencing its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 3-(Furan-2-yl)aniline hydrochloride can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of 3-(Furan-2-yl)aniline hydrochloride is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.
属性
IUPAC Name |
3-(furan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKJCDNJJZHUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)


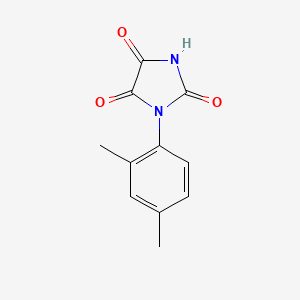

![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)
